molecular formula C12H15ClN2O4 B14850620 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid

2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid

Cat. No.: B14850620
M. Wt: 286.71 g/mol
InChI Key: FPNZIHLEHLHZMS-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chloromethyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CCl3COCl) under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane (DCM) or methanol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis, while the chloromethyl group allows for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)malonic acid: Similar in having a Boc-protected amino group, but with a different core structure.

    2-((tert-Butoxycarbonyl)amino)phenylboronic acid: Another Boc-protected compound, used in different synthetic applications.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4-(chloromethyl)nicotinic acid is unique due to the combination of the nicotinic acid core with the chloromethyl and Boc-protected amino groups. This combination allows for versatile synthetic applications and potential biological activity.

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

4-(chloromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-8(10(16)17)7(6-13)4-5-14-9/h4-5H,6H2,1-3H3,(H,16,17)(H,14,15,18)

InChI Key

FPNZIHLEHLHZMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)CCl

Origin of Product

United States

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